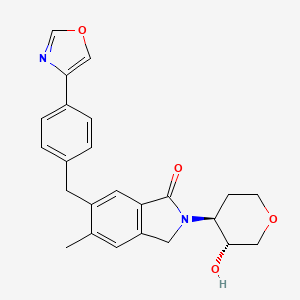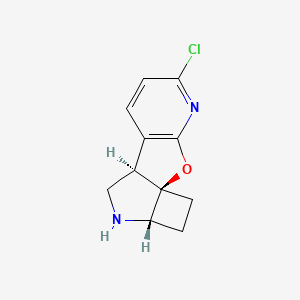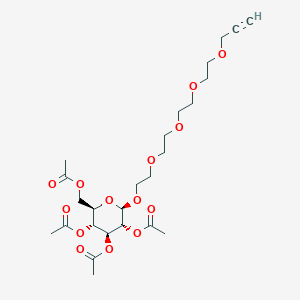
SLUPP-225
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SLUPP-225 is an efflux pump inhibitor (EPI) having the potential to reinvigorate existing antibiotics that are currently ineffective due to efflux mechanisms. SLUPP-225 interact with the membrane fusion protein AcrA, a critical component of the AcrAB-TolC efflux pump in Escherichia coli. SLUPP-225 demonstrates favorable properties as potential EPIs in E. coli cells including the ability to penetrate the outer membrane, and potentiation of the activity of novobiocin and erythromycin.
Aplicaciones Científicas De Investigación
Enhanced E1 Transition Rates and Octupole Deformation
- Research Context : Studies on /sup 225/Ac, related to SLUPP-225, have shown extremely large enhancements of E1 transition rates, indicating significant octupole deformation. This research examines the adequacy of single-particle descriptions in the presence of strong octupole correlations (Ahmad et al., 1984).
Accelerator Production of 225Ac
- Research Context : Actinium-225, a key component of SLUPP-225, has been produced in millicurie quantities via high-energy proton spallation on natural thorium metal targets. This research contributes to expanding the availability of 225Ac, a crucial aspect of SLUPP-225 applications (Griswold et al., 2016).
Targeted Alpha-Particle Therapeutic Applications
- Research Context : Actinium-225 is being explored for its potential in radioimmunotherapy due to its alpha-particle emission, which is central to SLUPP-225's applications. These alpha particles exhibit high cytotoxicity when targeted to cancer, with minimal toxicity to untargeted normal tissue (Scheinberg & McDevitt, 2011).
Isolation of Medicine-Applicable Actinium-225
- Research Context : A method for isolating actinium-225 from thorium targets irradiated by protons has been developed, showing high chemical yield and radionuclide purity. This process is vital for medical applications of SLUPP-225 (Aliev et al., 2014).
First Measurement of Atomic Electric Dipole Moment
- Research Context : The atomic electric dipole moment of radium-225, a component of SLUPP-225, was measured, providing essential insights into atomic structure and behavior crucial for understanding SLUPP-225's applications (Parker et al., 2015).
Production via High Energy Proton Induced Spallation
- Research Context : The production of actinium-225 via spallation of thorium-232 targets by high-energy protons is an important method for generating SLUPP-225. This approach is instrumental in meeting the demands for actinium-225 in scientific research and medical applications (Harvey, 2010).
Novel Compounds Potentiating Antibiotics in E. coli
- Research Context : SLUPP-225 has been identified as a potent efflux pump inhibitor in E. coli, enhancing the effectiveness of certain antibiotics. This discovery highlights SLUPP-225's potential in addressing antibiotic resistance (Haynes et al., 2017).
Improved Stability of Actinium-225 Complexes
- Research Context : Research has focused on improving the stability of actinium-225 complexes, a critical aspect of SLUPP-225's effectiveness in medical applications. Stable complexes are crucial for reducing toxicity and enhancing therapeutic efficacy (Deal et al., 1999).
Production from Th-229 for Targeted Therapy
- Research Context : A method for separating and purifying Ac-225 from Th-229 sources has been developed, enhancing the production efficiency and purity of actinium-225 for targeted alpha therapy, a key application of SLUPP-225 (Apostolidis et al., 2005).
Propiedades
Nombre del producto |
SLUPP-225 |
|---|---|
Fórmula molecular |
C18H16ClN3O |
Peso molecular |
325.796 |
Nombre IUPAC |
(E)-3-(2-Chlorophenyl)-N-(4-(4,5-dihydro-1H-imidazol-2-yl)-phenyl)acrylamide |
InChI |
InChI=1S/C18H16ClN3O/c19-16-4-2-1-3-13(16)7-10-17(23)22-15-8-5-14(6-9-15)18-20-11-12-21-18/h1-10H,11-12H2,(H,20,21)(H,22,23)/b10-7+ |
Clave InChI |
XXDLJQNMGHYILE-JXMROGBWSA-N |
SMILES |
O=C(NC1=CC=C(C2=NCCN2)C=C1)/C=C/C3=CC=CC=C3Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SLUPP-225; SLUPP 225; SLUPP225. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[cis-3-(4-Methylpiperazin-1-yl)cyclobutyl]-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B1193415.png)


